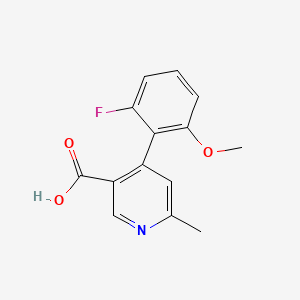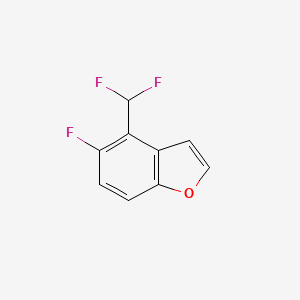
4-(Difluoromethyl)-5-fluorobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-5-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with difluoromethyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzofuran derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-fluorobenzofuran may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-5-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-5-fluorobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-5-fluorobenzofuran involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to specific targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)ornithine: Contains a difluoromethyl group but differs in the overall structure.
Uniqueness
4-(Difluoromethyl)-5-fluorobenzofuran is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzofuran ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H5F3O |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4,9H |
Clave InChI |
VRNXHIOVPITHMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC=C2)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



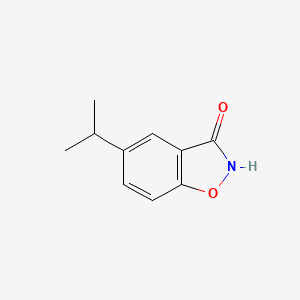

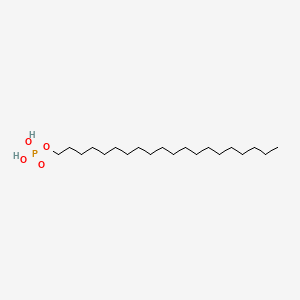
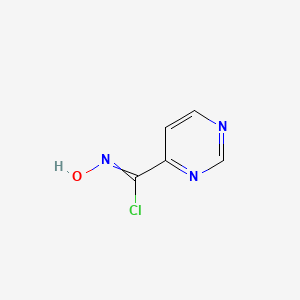

![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
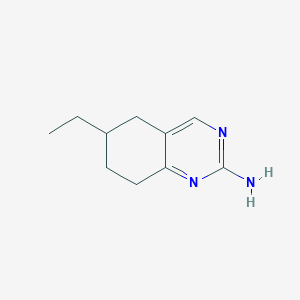
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
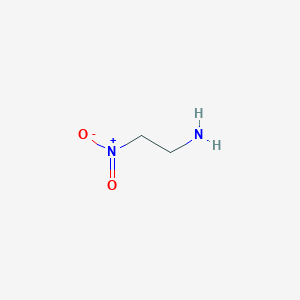
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
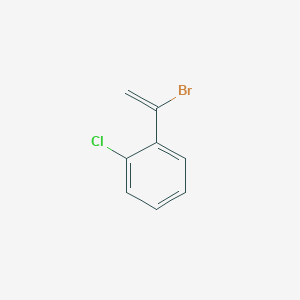
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
